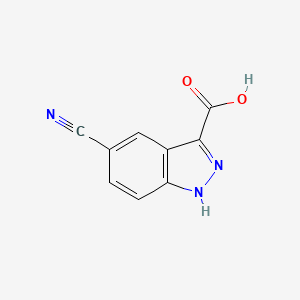

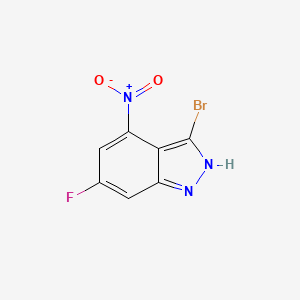

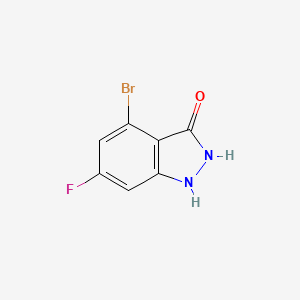

![molecular formula C8H7BrN2O B1292601 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-09-2](/img/structure/B1292601.png)

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Descripción general

Descripción

The compound 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic molecule that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and methoxy groups on the pyrrolopyridine core structure suggests that this compound could serve as a versatile intermediate for further chemical modifications and synthesis of complex molecules .

Synthesis Analysis

The synthesis of pyridine derivatives often involves carbon-carbon coupling reactions, which are a cornerstone in the field of organic chemistry. For instance, the synthesis of related compounds, such as 3-bromo-5-(2,5-difluorophenyl)pyridine, has been achieved through such coupling methods . Additionally, the preparation of 5-methoxylated 3-pyrrolin-2-ones, which share a similar methoxy substitution pattern, has been reported to proceed via the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide . These methods highlight the synthetic versatility of halogenated and methoxy-substituted pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be extensively studied using spectroscopic techniques and computational methods such as density functional theory (DFT). X-ray diffraction (XRD) data, when available, provides precise information about the crystal structure, which can be complemented by DFT to predict and confirm molecular geometry and electronic properties . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in a variety of chemical reactions. For example, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from related pyrrolecarbaldehydes involves oxidation and intramolecular 1,3-dipolar cycloaddition reactions . The presence of reactive functional groups such as bromine in the 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine structure suggests that it could undergo further functionalization through nucleophilic substitution or coupling reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The electronic properties, such as frontier molecular orbitals (FMOs), can be analyzed computationally to predict reactivity and bioactivity . The presence of substituents like bromine and methoxy groups can affect the compound's solubility, boiling point, and stability. Additionally, the nonlinear optical properties of these compounds can be significant for material science applications, and they are often greater than those of simple molecules like urea due to the conjugation effect .

Aplicaciones Científicas De Investigación

Kinase Inhibitors

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine serves as a versatile scaffold in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This compound is often utilized for its potential to form a hydrogen bond donor-acceptor pair, common among kinase inhibitors, particularly at the hinge region of the kinase. Its structure allows for the elaboration of additional interactions in the kinase pocket, providing potency and selectivity. This has led to its inclusion in many patents and research articles, highlighting its utility in the development of new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Medicinal Chemistry and Drug Design

The pyrrolidine scaffold, which includes derivatives like 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, is widely used in medicinal chemistry for the treatment of various human diseases. The non-planarity of the pyrrolidine ring, due to "pseudorotation," and its contribution to the stereochemistry of molecules, allow for efficient exploration of pharmacophore space and increased three-dimensional coverage. This makes compounds containing the pyrrolidine ring valuable in the design of biologically active compounds with target selectivity, showcasing the compound's significance in the development of new therapies (Li Petri et al., 2021).

Agrochemicals

Pyridine-based compounds, including 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, are crucial in the field of agrochemicals, serving as the backbone for fungicides, insecticides, acaricides, and herbicides. The application of Intermediate Derivatization Methods has proven to be an efficient strategy for the discovery of novel agrochemicals containing the pyridine moiety. This approach emphasizes the role of such compounds in enhancing the discovery process of new agrochemicals, meeting the rapidly changing market requirements and contributing to the development of effective solutions for pest control (Guan et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The pharmacokinetic properties of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUOJZLKCIEBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646700 | |

| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-09-2 | |

| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

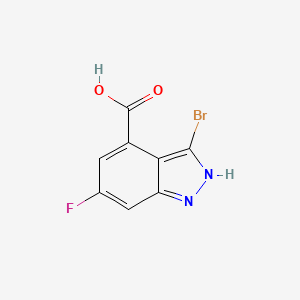

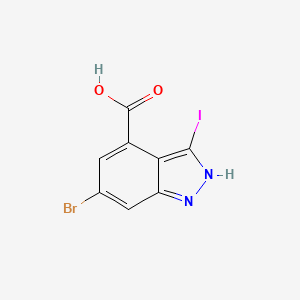

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)